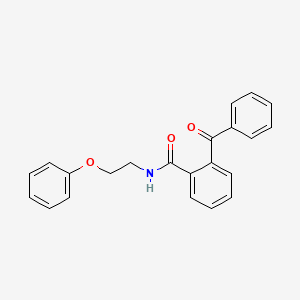

2-benzoyl-N-(2-phenoxyethyl)benzamide

Description

Properties

IUPAC Name |

2-benzoyl-N-(2-phenoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO3/c24-21(17-9-3-1-4-10-17)19-13-7-8-14-20(19)22(25)23-15-16-26-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRQKTJYDTVVPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-N-(2-phenoxyethyl)benzamide typically involves the reaction of benzoyl chloride with 2-phenoxyethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-benzoyl-N-(2-phenoxyethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Substitution reactions often require catalysts like palladium or nickel and can be carried out under mild to moderate temperatures.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Properties

Research has indicated that derivatives of benzamide, including 2-benzoyl-N-(2-phenoxyethyl)benzamide, exhibit potent anti-inflammatory effects. A study highlighted the design and development of compounds that target cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The structure-activity relationship (SAR) studies revealed that certain modifications to the benzamide structure can enhance COX-2 selectivity and potency, with some compounds showing IC50 values significantly lower than that of Celecoxib, a standard anti-inflammatory drug .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A notable study screened various benzamide derivatives for their ability to inhibit cancer cell growth. The results showed that specific analogs of this compound exhibited significant cytotoxicity against multiple cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Neuroprotective Effects

Recent research has explored the neuroprotective capabilities of benzamide derivatives in models of neurodegenerative diseases. Specifically, compounds similar to this compound have demonstrated protective effects against endoplasmic reticulum (ER) stress-induced cell death in pancreatic β-cells. This property is crucial for developing treatments for diabetes and other metabolic disorders .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods, including the reaction of benzoyl chloride with phenethylamine derivatives in an aqueous medium, which simplifies post-synthesis processing compared to traditional organic solvent methods .

Table 1: Summary of Key Studies on this compound

Mechanism of Action

The mechanism of action of 2-benzoyl-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets. The benzoyl and phenoxyethyl groups can interact with enzymes or receptors, leading to modulation of their activity. This compound may inhibit or activate certain pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

2-Hydroxy-N-(2-phenoxyethyl)benzamide (A41)

- Structure : Replaces the 2-benzoyl group with a hydroxyl group.

- Reported melting point: 96°C .

- Synthesis: Synthesized via reaction of salicylic acid derivatives with 2-phenoxyethylamine, yielding 34% under mild conditions .

2-Amino-N-(2-phenoxyethyl)benzamide (A42)

- Structure: Substitutes benzoyl with an amino group.

- Properties: The amino group introduces basicity, possibly affecting binding to acidic residues in proteins. Synthesized in 80% yield using 2-aminobenzoic acid .

2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide (CAS 24833-47-4)

N-(3-Chloro-4-fluorophenyl)-2-benzoylbenzamide

- Structure : Features a halogenated aryl group on the amide nitrogen.

Physicochemical and Pharmacological Comparisons

Key Observations :

- Polarity: Hydroxyl and amino groups (A41, A42) increase polarity compared to benzoyl derivatives, impacting solubility and pharmacokinetics.

- Lipophilicity : Methoxy (Rip-B) and benzoyl groups enhance lipophilicity, favoring blood-brain barrier penetration .

- Biological Activity: Nitazoxanide’s nitro-thiazole moiety confers antiparasitic effects, whereas phenoxyethyl benzamides (e.g., A41, A42) are explored for antiviral or antitrypanosomal applications .

Biological Activity

2-benzoyl-N-(2-phenoxyethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with a benzoyl group and a phenoxyethyl substituent. Its molecular formula is C16H17NO2, with a molecular weight of approximately 255.31 g/mol. The presence of the phenoxyethyl group may enhance lipophilicity, potentially affecting its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as inflammation or cancer.

- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For instance:

- In Vitro Studies : In cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound exhibited significant cytotoxicity, with IC50 values ranging from 10 to 20 µM.

- Mechanism : The anticancer effect is believed to be mediated through apoptosis induction and cell cycle arrest at the G1 phase.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

- In Vivo Studies : In animal models of inflammation, administration of the compound resulted in reduced paw edema and lower levels of pro-inflammatory cytokines.

- Comparison with Standard Drugs : Its efficacy was compared to standard anti-inflammatory agents like ibuprofen, showing comparable results at similar doses.

Data Table: Biological Activity Summary

Case Studies

- Study on Anticancer Effects :

- Anti-inflammatory Research :

Q & A

Q. What are the most reliable synthetic routes for 2-benzoyl-N-(2-phenoxyethyl)benzamide, and how can purity be optimized?

The compound can be synthesized via acylation reactions using benzoyl chloride derivatives and phenoxyethylamine. Key steps include:

- Amide bond formation : React 2-phenoxyethylamine with benzoyl chloride in the presence of pyridine as a base to neutralize HCl .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to remove unreacted starting materials .

- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and confirm purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm molecular structure by identifying aromatic protons, amide NH, and phenoxyethyl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detects carbonyl (C=O) stretching (~1650 cm) and N-H bending (~1550 cm) .

- X-ray Crystallography : Resolves 3D structure and confirms stereochemistry (if crystalline) using software like Mercury .

Q. How can the thermal stability of this compound be assessed for storage and handling?

Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and phase transitions. Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for benzamide derivatives?

Discrepancies may arise from:

- Polymorphism : Screen for multiple crystal forms using solvent-drop grinding or slurry methods, as polymorphs (e.g., orthorhombic vs. rhombic) exhibit different solubilities and bioactivities .

- Impurities : Employ LC-MS to detect trace byproducts (e.g., unreacted benzoyl chloride) that may interfere with assays .

- Assay conditions : Standardize biological testing protocols (e.g., cell lines, incubation times) to minimize variability .

Q. How do substituents on the benzamide core influence structure-activity relationships (SAR)?

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance binding to biological targets by increasing electrophilicity .

- Phenoxyethyl chain : The ethylene spacer improves membrane permeability, while the phenoxy group modulates lipophilicity .

- Substitution patterns : Meta-substitution on the benzoyl ring (vs. para or ortho) optimizes steric and electronic interactions with enzymes or receptors .

Q. What crystallographic challenges arise in resolving the structure of this compound?

- Disorder in flexible chains : The phenoxyethyl group may exhibit conformational disorder. Mitigate this by collecting high-resolution data (synchrotron sources) and refining with SHELXL .

- Twinned crystals : Use the TwinRotMat tool in PLATON to identify and model twinning .

- Weak diffraction : Optimize crystallization conditions (e.g., slow evaporation in DMSO/water) to grow larger, higher-quality crystals .

Q. How can computational modeling guide the design of derivatives with enhanced properties?

- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding kinetics to prioritize derivatives for synthesis .

- Quantitative Structure-Property Relationship (QSPR) : Correlate substituent descriptors (e.g., logP, molar refractivity) with experimental bioactivity .

Q. What experimental design considerations are critical for high-throughput screening (HTS) of benzamide libraries?

- Automated synthesis : Use microwave-assisted reactors to accelerate amide bond formation .

- Parallel crystallization : Screen >100 solvent combinations (e.g., PEGs, ionic liquids) to identify optimal conditions for X-ray studies .

- Data pipelines : Integrate SHELXC/D/E for rapid phase determination in crystallography .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.